molecular formula C17H15NO5S B2618486 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide CAS No. 1173469-67-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide

Cat. No. B2618486
CAS RN: 1173469-67-4
M. Wt: 345.37
InChI Key: VQKSXFOHTLNOEC-VQHVLOKHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide, also known as BMDAM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMDAM is a potent inhibitor of protein-protein interactions, making it a useful tool for studying various biological processes.

Scientific Research Applications

Controlled Radical Polymerization

  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide can be used in controlled radical polymerization processes. For example, Mori, Sutoh, and Endo (2005) demonstrated the synthesis of homopolymers using a monosubstituted acrylamide with an amino acid moiety, which was synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization (Mori, Sutoh, & Endo, 2005).

Cycloaddition Reactions

  • Cycloaddition reactions involving acrylamides, such as the synthesis of esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid, have been studied. Stauss, Härter, Neuenschwander, and Schindler (1972) explored this area, showing how different esters and by-products can be generated through these reactions (Stauss, Härter, Neuenschwander, & Schindler, 1972).

Photoinitiation and Photochemical Activity

  • Catalina, Peinado, Blanco, Allen, Corrales, and Lukáč (1998) described the synthesis of water-soluble copolymers with pendent benzil chromophores. This research highlights the photoinitiation and photochemical activities of copolymers involving acrylamides (Catalina, Peinado, Blanco, Allen, Corrales, & Lukáč, 1998).

Molecular Docking and Biological Evaluation

  • Sambrajyam, Rani, and Rajitha (2022) conducted research on the synthesis, molecular docking, and biological evaluation of Napthyl N-Acyl Hydrazone Derivatives, which involved the use of acrylamides. This study emphasized the importance of these compounds in evaluating antioxidant, antibacterial, and antiinflammatory activities (Sambrajyam, Rani, & Rajitha, 2022).

KCNQ2 Opener Activity

  • Wu et al. (2004) explored the bioisosteric replacement studies leading to the identification of acrylamides as potent KCNQ2 openers, highlighting their significance in neuroscience research (Wu et al., 2004).

Postpolymerization Modification

  • Woodfield, Zhu, Pei, and Roth (2014) utilized acrylamides in the postpolymerization modification of polysulfobetaines. Their study shows the potential of these compounds in creating polymers with desirable properties like antifouling and hemocompatibility (Woodfield, Zhu, Pei, & Roth, 2014).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-24(20,21)16-5-3-2-4-13(16)18-17(19)9-7-12-6-8-14-15(10-12)23-11-22-14/h2-10H,11H2,1H3,(H,18,19)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKSXFOHTLNOEC-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide

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